Allyl 2-amino-5-methylbenzoate

Lipophilicity Partition coefficient Drug-likeness

Allyl 2-amino-5-methylbenzoate (CAS 145218-96-8, molecular formula C₁₁H₁₃NO₂, MW 191.23 g/mol) is a benzoic acid ester derivative belonging to the anthranilate family. Its structure combines a 2-amino-5-methyl-substituted benzoyl core with an allyl (2-propen-1-yl) ester side chain.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 145218-96-8
Cat. No. B129468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 2-amino-5-methylbenzoate
CAS145218-96-8
SynonymsBenzoic acid, 2-amino-5-methyl-, 2-propenyl ester (9CI)
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)C(=O)OCC=C
InChIInChI=1S/C11H13NO2/c1-3-6-14-11(13)9-7-8(2)4-5-10(9)12/h3-5,7H,1,6,12H2,2H3
InChIKeyNCSVVRGSQAMBEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl 2-Amino-5-methylbenzoate (CAS 145218-96-8): Physicochemical Identity and Procurement-Relevant Classification


Allyl 2-amino-5-methylbenzoate (CAS 145218-96-8, molecular formula C₁₁H₁₃NO₂, MW 191.23 g/mol) is a benzoic acid ester derivative belonging to the anthranilate family. Its structure combines a 2-amino-5-methyl-substituted benzoyl core with an allyl (2-propen-1-yl) ester side chain . The compound is a calculated liquid at ambient temperature (predicted density 1.1±0.1 g/cm³, predicted boiling point 321.3±27.0 °C at 760 mmHg) and exhibits a computed LogP of 3.33, indicating substantial lipophilicity . It is primarily sourced as a research intermediate or specialty building block for medicinal chemistry, agrochemical, and fragrance discovery programs.

1 Allyl ester with terminal olefin enables diversification chemistry
2 5-Methyl-anthranilate scaffold; reported lipophilic character supports hydrophobic-phase compatibility
3 Research intermediate for medicinal, agrochemical, and fragrance discovery programs

Why Allyl 2-Amino-5-methylbenzoate Cannot Be Simply Replaced by Other Anthranilate Esters or Regioisomers


Although compounds within the anthranilate ester class share a common 2-aminobenzoate backbone, small structural perturbations—ester group identity, ring-methyl position, and amino-group location—produce quantifiable differences in lipophilicity, boiling point, and chemical reactivity. These parameters directly influence purification strategy, formulation compatibility, and downstream synthetic utility [1]. Consequently, substituting allyl 2-amino-5-methylbenzoate with methyl 2-amino-5-methylbenzoate, unsubstituted allyl anthranilate, or a positional isomer introduces measurable risk in processes where specific volatility, phase-partitioning, or olefinic reactivity is required. The evidence below establishes the precise dimensions along which this compound diverges from its closest analogs.

Methyl or propyl ester analogs
Lack the allyl olefin and have different lipophilicity; may shift partitioning behavior and synthetic scope. Reactivity profiles may not transfer directly.
Unsubstituted allyl anthranilate
Absence of 5-methyl group alters lipophilicity and electronic properties; structure-property relationships may not hold.
Positional isomers (5-amino-2-methyl, 3-amino-5-methyl)
Different amino-group geometry; intramolecular H-bonding capacity and reactivity diverge. Regioisomeric mismatch may invalidate SAR or synthetic results.

Quantitative Differential Evidence for Allyl 2-Amino-5-methylbenzoate Against Key Analogs


Enhanced Lipophilicity (LogP 3.33) Versus Methyl Ester Analog (LogP 1.94–2.50)

Allyl 2-amino-5-methylbenzoate exhibits a calculated LogP of 3.33 , representing a 0.8–1.4 log-unit increase over methyl 2-amino-5-methylbenzoate (LogP reports range from 1.94 to 2.50) . This corresponds to an approximately 6- to 25-fold greater octanol-water partition coefficient for the allyl ester. By comparison, unsubstituted allyl anthranilate (lacking the 5-methyl group) has a reported LogP of about 2.54 [1], indicating that the 5-methyl substituent contributes roughly 0.8 log units of additional lipophilicity.

Enhanced Lipophilicity
Cross-study comparable
LogP 3.33 (calc.) vs methyl ester 1.94–2.50, unsubstituted allyl ~2.54
Supports hydrophobic-phase compatibility screening; 6- to 25-fold greater partition coefficient.
Calculated values; experimental validation recommended.
Lipophilicity Partition coefficient Drug-likeness Formulation

Elevated Boiling Point (321.3 °C) Relative to Methyl and Propyl Ester Analogs

The predicted boiling point of allyl 2-amino-5-methylbenzoate is 321.3±27.0 °C at 760 mmHg . This is approximately 50 °C higher than methyl 2-amino-5-methylbenzoate (271.4 °C at 760 mmHg) and roughly 18 °C higher than the saturated propyl analog (302.8 °C at 760 mmHg) . The elevated boiling point reflects the combination of the allyl ester's larger molar volume and the 5-methyl group's contribution to intermolecular interactions, resulting in significantly reduced volatility compared to the commonly available methyl ester.

Elevated Boiling Point
Data to verify
321.3 °C (pred.) vs methyl 271.4 °C, propyl 302.8 °C
Lower volatility may alter distillation and drying parameters during synthesis.
Predicted values; confirm experimentally for precise process design.
Volatility Boiling point Purification Thermal stability

Allyl Ester Olefinic Reactivity Enables Synthetic Transformations Inaccessible to Saturated Alkyl Esters

The allyl ester moiety (CH₂=CH–CH₂–O–) in the target compound provides a terminal olefin functional group that is absent in methyl, ethyl, and propyl anthranilate esters . This olefinic handle enables a distinct set of synthetic transformations characteristic of allyl esters: (i) Claisen-type [3,3]-sigmatropic rearrangements upon heating; (ii) olefin cross-metathesis for structural diversification; (iii) thiol-ene radical addition for bioconjugation or polymer chemistry; and (iv) Wacker-type oxidation to the corresponding aldehyde. Saturated ester analogs (e.g., methyl, propyl) lack this olefinic reactivity entirely and cannot participate in these transformations.

Allyl Olefin Reactivity
Class-level inference
Terminal olefin present; enables metathesis, Claisen rearrangement, thiol-ene, Wacker oxidation
May support diversification routes not accessible with saturated esters.
Reactivity inferred from allyl ester class; yields condition-dependent.
Allyl chemistry Olefin metathesis Claisen rearrangement Click chemistry

Regioisomeric Differentiation: 2-Amino-5-methyl vs. 5-Amino-2-methyl and 3-Amino-5-methyl Substitution Patterns

Allyl 2-amino-5-methylbenzoate (CAS 145218-96-8) is one of at least three regioisomeric allyl aminomethylbenzoates commercially catalogued. The 2-amino-5-methyl substitution pattern places the electron-donating amino group ortho to the ester carbonyl, enabling intramolecular hydrogen bonding (N–H···O=C) that stabilizes the conformer and modulates the ester's electrophilicity . The regioisomer allyl 5-amino-2-methylbenzoate (CAS 153775-21-4) positions the amino group meta to the ester, precluding such intramolecular H-bonding . Allyl 3-amino-5-methylbenzoate (CAS 153775-25-8) places the amino group meta to the ester and para to the methyl group, yielding a different electronic push-pull system . These positional differences translate to divergent reactivity in electrophilic aromatic substitution, acylation, and diazotization reactions.

Regioisomeric Identity
Structural comparison
2-NH₂ ortho to ester enables intramolecular H-bonding; 5-NH₂ and 3-NH₂ isomers lack this motif
H-bonding geometry may influence reactivity, conformation, and target recognition.
Limited comparative kinetic data; confirm identity by NMR.
Regioisomer Positional isomer Electronic effect Steric effect

5-Methyl Substitution Differentiates Physical Properties from Unsubstituted Allyl Anthranilate

Introduction of a methyl group at the 5-position of the anthranilate ring distinguishes allyl 2-amino-5-methylbenzoate from the parent compound allyl anthranilate (CAS 7493-63-2). The 5-methyl group increases the molecular weight by +14 Da (191.23 vs 177.20 g/mol), raises the LogP by approximately 0.8 log units (3.33 vs 2.54), and is expected to shift the boiling point upward [1]. The methyl group also exerts an electron-donating inductive and hyperconjugative effect on the aromatic ring, which can alter the electrophilicity of the ester carbonyl and the basicity of the amino group, potentially modifying reactivity in condensation, acylation, and Schiff-base formation reactions.

5-Methyl Effect
Cross-study comparable
MW +14 Da, LogP +0.8, BP ~+27 °C vs unsubstituted allyl anthranilate
Structure-property relationships derived from unsubstituted analog may not transfer.
Database-sourced physicochemical data; experimental verification recommended.
Methyl substitution Structure-property relationship Anthranilate Fragrance

Procurement-Recommended Application Scenarios for Allyl 2-Amino-5-methylbenzoate


Medicinal Chemistry SAR Exploration Requiring Elevated Lipophilicity

When a structure-activity relationship campaign demands an anthranilate scaffold with LogP in the ~3.3 range—substantially above the 1.9–2.5 range of the common methyl ester or unsubstituted allyl ester—allyl 2-amino-5-methylbenzoate is the preferred procurement choice. The 0.8–1.4 log-unit lipophilicity increase relative to methyl 2-amino-5-methylbenzoate translates to enhanced membrane partitioning, which may be critical for CNS-targeted or intracellular-target programs .

Synthetic Routes Exploiting the Allyl Ester as a Latent Aldehyde or Cross-Coupling Handle

For synthesis sequences that require the allyl ester to serve dual roles—first as a carboxyl protecting group and then as a participant in olefin metathesis, Claisen rearrangement, or Wacker oxidation—allyl 2-amino-5-methylbenzoate is irreplaceable by its methyl or propyl analogs. The terminal olefin enables transformations that saturated esters cannot undergo, reducing the number of protection/deprotection cycles .

Fragrance and Flavor Discovery Requiring 5-Methyl-Anthranilate Scaffolds

In fragrance ingredient discovery, the 5-methyl substitution on the anthranilate core is expected to alter the organoleptic profile compared to unsubstituted allyl anthranilate (green-leaf, grape-like odor). The altered electronic and steric environment of the aromatic ring, combined with the allyl ester, may yield novel odorant properties. This compound provides a specific scaffold for fragrance houses seeking to explore structure-odor relationships in allyl anthranilate derivatives [1].

Positional Isomer Purity Verification in Chemical Biology Probe Synthesis

When a chemical biology probe or PROTAC intermediate requires the 2-amino-5-methyl substitution pattern for target binding, procurement must specify CAS 145218-96-8 to avoid the 5-amino-2-methyl (CAS 153775-21-4) or 3-amino-5-methyl (CAS 153775-25-8) regioisomers. The ortho-amino-to-ester geometry of the correct compound is essential for intramolecular H-bonding and the resultant conformational and electronic properties that influence target engagement .

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR
Lipophilicity profile
Partitioning behavior in assay systems
Allyl Ester Diversification
Olefinic reactivity handle
Metathesis or rearrangement feasibility
Fragrance Discovery
5-Methyl-anthranilate scaffold
Organoleptic property screening
Regioisomeric Purity
2-Amino-5-methyl substitution
Structural confirmation (NMR, HPLC)
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